molecular formula C6H8ClN3S B14736980 4-Chloro-6-ethylsulfanylpyrimidin-2-amine CAS No. 6307-37-5

4-Chloro-6-ethylsulfanylpyrimidin-2-amine

Cat. No.: B14736980
CAS No.: 6307-37-5
M. Wt: 189.67 g/mol
InChI Key: UYKHEKWSJLRGKX-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylsulfanylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, an ethylsulfanyl group at the 6th position, and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethylsulfanylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylsulfanylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the methylsulfanyl group with the ethylsulfanyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethylsulfanylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-ethylsulfanylpyrimidin-2-amine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for different applications .

Properties

CAS No.

6307-37-5

Molecular Formula

C6H8ClN3S

Molecular Weight

189.67 g/mol

IUPAC Name

4-chloro-6-ethylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C6H8ClN3S/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

UYKHEKWSJLRGKX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

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